molecular formula C14H10FN5O2S3 B2740653 4-fluoro-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 392299-70-6

4-fluoro-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No. B2740653
CAS RN: 392299-70-6
M. Wt: 395.45
InChI Key: QRXRIWSGIBCPTC-UHFFFAOYSA-N
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Description

4-fluoro-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C14H10FN5O2S3 and its molecular weight is 395.45. The purity is usually 95%.
BenchChem offers high-quality 4-fluoro-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-fluoro-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Characterization

  • The compound's synthesis often involves multi-step reactions, starting from basic building blocks like ethyl piperazine-1-carboxylate, leading to complex structures incorporating elements like 1,3-oxazol(idin)e, 5-thioxo-1,2,4-triazole, 1,3,4-thiadiazole, and 1,3-thiazole nuclei. The structural characterization is achieved using techniques like IR, 1H NMR, 13C NMR, and mass spectrometry, providing insights into the molecular framework and the influence of substituents like fluorine on the compound's properties (Basoğlu et al., 2013).

Biological Activities

  • Research has explored the compound's antimicrobial activities, with some synthesized derivatives displaying good to moderate activity against various test microorganisms. This indicates a potential application in developing new antimicrobial agents (Basoğlu et al., 2013). Additionally, certain compounds exhibit antiurease and antilipase activities, suggesting their use in addressing conditions associated with urease and lipase enzymes.

Fluorescence and Sensing Applications

  • The fluorogenic properties of related compounds, especially those incorporating fluorine and thiazole units, have been investigated for use as selective sensors or reagents. For example, the compound 4-(N,N-Dimethylaminosulphonyl)-7-fluoro-2,1,3-benzoxadiazole demonstrates significant fluorescence upon reacting with thiols, highlighting its potential as a fluorogenic reagent for thiol detection in biological samples (Toyo’oka et al., 1989).

Antifungal and Anticancer Potential

  • Some benzothiazole derivatives, closely related to the target compound, have been synthesized and investigated for their antifungal and anticancer activities. These studies reveal the influence of specific substitutions on the benzothiazole scaffold in modulating antitumor properties, offering a pathway for developing novel anticancer agents (Osmaniye et al., 2018).

properties

IUPAC Name

4-fluoro-N-[5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FN5O2S3/c15-9-3-1-8(2-4-9)11(22)18-13-19-20-14(25-13)24-7-10(21)17-12-16-5-6-23-12/h1-6H,7H2,(H,16,17,21)(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRXRIWSGIBCPTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=NN=C(S2)SCC(=O)NC3=NC=CS3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FN5O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-fluoro-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

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